molecular formula C11H12N2O2 B6616755 2-amino-3-(1H-indol-6-yl)propanoic acid CAS No. 1259994-14-3

2-amino-3-(1H-indol-6-yl)propanoic acid

Cat. No.: B6616755
CAS No.: 1259994-14-3
M. Wt: 204.22 g/mol
InChI Key: LFCGLYKVUKDXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(1H-indol-6-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound is structurally related to tryptophan, an essential amino acid, and has significant potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-indol-6-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline hydrochloride with sodium nitrite under acidic conditions to form a diazonium salt. This intermediate then reacts with ethyl cyclopentanone-2-carboxylate to produce α-keto acid phenylhydrazone. The phenylhydrazone is then dissolved in an ethanol solution containing 20% sulfuric acid and refluxed for several hours to yield indole-2-carboxylic acid-3-propanoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-indol-6-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties.

Scientific Research Applications

2-amino-3-(1H-indol-6-yl)propanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its role in cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications due to its structural similarity to tryptophan and its derivatives.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-indol-6-yl)propanoic acid involves its interaction with various molecular targets and pathways. It can bind to receptors and enzymes, influencing cellular signaling and metabolic processes. The indole ring structure allows it to interact with multiple biological targets, making it a versatile compound in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(1H-indol-6-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-3-(1H-indol-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-1-2-8-3-4-13-10(8)6-7/h1-4,6,9,13H,5,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCGLYKVUKDXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.